Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclobutyl-substituted pyrazine with ethyl chloroformate in the presence of a base, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure but differ in the attached pyridine ring.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities
Uniqueness
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its cyclobutyl substitution, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS Number 2060043-55-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C13H19N3O2 |
Molecular Weight | 249.31 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that compounds in the imidazo[1,2-a]pyrazine class can modulate enzymatic activities and receptor interactions through specific binding mechanisms.
Potential Targets
- Aurora Kinases : Similar compounds have shown selective inhibition of Aurora kinases (e.g., Aurora-A), which play crucial roles in cell cycle regulation and are often overexpressed in cancer cells .
- Enzymatic Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in cancer progression and other diseases.
Biological Activity
Research indicates that this compound may possess significant antiproliferative effects against certain cancer cell lines. For instance:
- Antiproliferative Activity : Compounds structurally related to imidazo[1,2-a]pyrazines have demonstrated growth inhibition in human tumor cell lines. Specific studies report growth inhibition with GI50 values indicating efficacy in the low micromolar range .
Case Studies and Research Findings
- Cancer Cell Line Studies : A study evaluating the effects of imidazo[1,2-a]pyrazines on HCT116 human colon carcinoma cells reported significant growth inhibition with IC50 values around 2.30 μM for related compounds . While specific data for this compound is limited, its structural similarity suggests potential for similar activity.
- Mechanistic Insights : Research into related compounds has revealed that they may function through mechanisms such as apoptosis induction and cell cycle arrest. These findings underscore the importance of further investigating Ethyl 2-cyclobutyl derivatives for their therapeutic applications.
- In Vivo Studies : Although direct in vivo studies on this compound are scarce, related compounds have shown promising pharmacokinetic profiles and stability in biological systems. This stability is crucial for developing effective therapeutic agents .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-cyclobutyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)12-11(9-4-3-5-9)15-10-8-14-6-7-16(10)12/h9,14H,2-8H2,1H3 |
InChI Key |
XHJKZTMXWMQLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCNC2)C3CCC3 |
Origin of Product |
United States |
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